molecular formula C15H15NO3 B1323863 trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-09-7

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323863
M. Wt: 257.28 g/mol
InChI Key: KSHPJPJXUBRPEF-UHFFFAOYSA-N
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Description

Trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H15NO3 . It is a white crystalline powder that is commonly used in medical, environmental, and industrial research.


Molecular Structure Analysis

The molecular structure of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with a carboxylic acid group at the 1-position and a 4-cyanobenzoyl group at the 4-position . The molecular weight of the compound is 257.28 .


Physical And Chemical Properties Analysis

Trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid has a predicted boiling point of 493.8±40.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa is predicted to be 4.66±0.10 .

Scientific Research Applications

Summary of the Application

“trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid” is used in the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone1 , a renowned intermediate of Atovaquone . Atovaquone is a well-known antimalarial drug.

Methods of Application or Experimental Procedures

The intermediate was predominantly prepared by the decarboxylative coupling of 2-chloro-1,4-naphthoquinone 2 with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid 6 . Alkylations of quinones were reported by the decarboxylation of carboxylic acids with silver ions and peroxodisulphate .

Results or Outcomes

The novel process for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone1 is cost-effective and would generate less effluent . The process also emphasizes selecting the reagents and solvents, optimizing the reaction conditions, and the recovery and reuse of solvents and silver salt .

  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid : This compound is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It is used in various hemorrhagic diseases and abnormal bleeding in operations .

  • trans-4-Aminocyclohexanecarboxylic Acid Derivatives : These derivatives have antihypertensive activity and are particularly useful in the prevention and treatment of coronary, cerebral, and renal circulatory diseases. They are also useful as neuropeptide YY antagonists, thrombin inhibitors, and pesticides .

  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid : This compound is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It is used in various hemorrhagic diseases and abnormal bleeding in operations .

  • trans-4-Aminocyclohexanecarboxylic Acid Derivatives : These derivatives have antihypertensive activity and are particularly useful in the prevention and treatment of coronary, cerebral, and renal circulatory diseases. They are also useful as neuropeptide YY antagonists, thrombin inhibitors, and pesticides .

properties

IUPAC Name

4-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)15(18)19/h1-4,12-13H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPJPJXUBRPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230141
Record name trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid

CAS RN

736136-09-7
Record name trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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